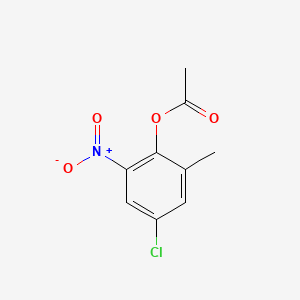

4-Chloro-6-nitro-o-cresyl acetate

Description

Contextualization within Functionalized Aromatic Esters

Aromatic esters are a significant class of organic compounds that feature an ester functional group attached to an aromatic ring. waseda.jp These compounds are prevalent in both natural and synthetic chemistry and are known for their diverse applications. The presence of additional functional groups on the aromatic ring, such as the chloro and nitro groups in 4-Chloro-6-nitro-o-cresyl acetate (B1210297), significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the chloro and nitro groups, for instance, can make the aromatic ring more susceptible to nucleophilic attack.

The synthesis of aromatic esters can be achieved through various methods, including the Fischer esterification of a carboxylic acid and a phenol (B47542), or by reacting a phenol with an acid chloride or anhydride (B1165640). For 4-Chloro-6-nitro-o-cresyl acetate, the most probable synthetic route involves the acetylation of its precursor, 4-chloro-2-methyl-6-nitrophenol. This reaction would typically be carried out using acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst.

Significance in Contemporary Organic Chemistry Research

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of significance in contemporary organic chemistry. Functionalized aromatic esters are pivotal intermediates in the synthesis of a wide array of more complex molecules. acs.org The presence of a nitro group, for example, opens up avenues for further chemical transformations. The nitro group can be reduced to an amine, which is a key functional group in many biologically active compounds and materials.

Furthermore, the field of organic chemistry is continually exploring novel reactions and applications for functionalized aromatic compounds. Recent research has focused on innovative catalytic reactions, such as the "ester dance reaction," which allows for the translocation of an ester group on an aromatic ring, paving the way for the synthesis of diverse aromatic esters from readily available starting materials. waseda.jpresearchgate.net The development of new catalytic systems for cross-coupling reactions also expands the utility of functionalized esters as building blocks in organic synthesis. acs.org

The analysis of compounds like this compound is crucial for quality control and for studying its behavior in various chemical processes. A reverse-phase high-performance liquid chromatography (HPLC) method has been described for its analysis, utilizing a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities, which is essential for obtaining highly pure compounds for further research and application. sielc.com

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and its precursor.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 4-chloro-2-methyl-6-nitrophenyl acetate |

| CAS Number | 84825-00-3 sielc.com |

| EINECS Number | 284-253-4 sielc.com |

| Molecular Formula | C₉H₈ClNO₄ |

| Synonyms | Phenol, 4-chloro-2-methyl-6-nitro-, acetate (ester) sielc.com |

Table 2: Properties of the Precursor, 4-Chloro-6-nitro-o-cresol

| Property | Value |

| IUPAC Name | 4-Chloro-2-methyl-6-nitrophenol |

| CAS Number | 1760-71-0 epa.gov |

| Molecular Formula | C₇H₆ClNO₃ chemicalbook.com |

| Molecular Weight | 187.58 g/mol chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

84825-00-3 |

|---|---|

Molecular Formula |

C9H8ClNO4 |

Molecular Weight |

229.62 g/mol |

IUPAC Name |

(4-chloro-2-methyl-6-nitrophenyl) acetate |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-7(10)4-8(11(13)14)9(5)15-6(2)12/h3-4H,1-2H3 |

InChI Key |

AJFVBBYSZQVCNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Nitro O Cresyl Acetate

Established Synthetic Pathways and Reaction Sequences

The production of 4-Chloro-6-nitro-o-cresyl acetate (B1210297) typically follows a sequential pathway involving chlorination, nitration, and acetylation of a cresol-based starting material.

Derivatization Approaches from Substituted Phenols or Cresols

The synthesis often commences with a substituted phenol (B47542) or, more specifically, a cresol (B1669610) derivative. nih.govwikipedia.org The selection of the initial substrate is critical as its existing substituents can direct the subsequent electrophilic substitution reactions. nih.govwikipedia.org

The primary starting material for the synthesis of the target compound is typically o-cresol (B1677501) (2-methylphenol). core.ac.ukaskfilo.com This compound provides the basic methyl and hydroxyl-substituted benzene (B151609) ring structure onto which the additional functional groups are added. core.ac.ukaskfilo.com

Another key precursor is 4-chloro-m-cresol (4-chloro-3-methylphenol), which is prepared by the chlorination of m-cresol. chemicalbook.com

Regioselective Nitration Strategies for Chlorinated Cresyl Derivatives

A crucial step in the synthesis is the regioselective nitration of a chlorinated cresol derivative. scirp.org The aim is to introduce a nitro group at a specific position on the aromatic ring. For the synthesis of 4-Chloro-6-nitro-o-cresol, the nitration of 4-chloro-o-cresol is a key transformation. chemicalbook.comnih.govepa.govchemicalbook.com

The nitration of cresols can be challenging to control, often leading to a mixture of isomers. google.com For instance, the nitration of o-cresol can yield both 4-nitro-o-cresol and 6-nitro-o-cresol. google.comguidechem.com The reaction conditions, including the nitrating agent, solvent, and temperature, play a significant role in determining the regioselectivity and yield of the desired product. core.ac.ukscirp.org For example, nitration of phenolic compounds can be achieved using metal nitrates like bismuth (III) nitrate (B79036) pentahydrate or iron (III) nitrate nonahydrate in acetone (B3395972). chemicalbook.com The reaction of 4-chlorophenol (B41353) with copper(II) nitrate trihydrate can yield 4-chloro-2-nitrophenol (B165678). ijcce.ac.ir

Acetylation Reactions of Substituted Phenolic Precursors

The final step in the synthesis of 4-Chloro-6-nitro-o-cresyl acetate is the acetylation of the substituted phenolic precursor, 4-Chloro-6-nitro-o-cresol. sielc.comsielc.com This reaction involves the introduction of an acetyl group to the hydroxyl moiety of the phenol.

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. google.com The reaction can be catalyzed by either acids or bases. ucalgary.ca Base catalysis, which increases the nucleophilicity of the phenolic hydroxyl group, is often employed. ucalgary.ca Pyridine (B92270) is a commonly used catalyst for the acetylation of phenols with acetic anhydride. rsc.org Phase-transfer catalysis (PTC) has also been shown to be a highly effective method for the O-acylation of substituted phenols, offering rapid reaction times and high yields. tandfonline.comtandfonline.com For instance, using tetrabutylammonium (B224687) chloride as a phase-transfer catalyst in a mixture of aqueous sodium hydroxide (B78521) and dichloromethane (B109758) allows for the efficient acetylation of substituted phenols at low temperatures. tandfonline.comtandfonline.comlew.ro Another approach involves the use of sodium bicarbonate as a catalyst for the acetylation of phenols with acetic anhydride, which is an environmentally friendly and efficient method. mdpi.comresearchgate.net

Identification and Synthesis of Precursors and Intermediate Compounds

The successful synthesis of this compound relies on the availability and purity of its precursors and intermediates.

The primary precursors for this synthesis are:

o-Cresol (2-methylphenol): This is the fundamental building block. core.ac.ukaskfilo.com

m-Cresol (3-methylphenol): Used in the synthesis of the intermediate 4-chloro-3-methylphenol. chemicalbook.comgoogle.com

4-Chlorophenol: A potential starting material for nitration to 4-chloro-2-nitrophenol. ijcce.ac.ir

Resorcinol: Can be used to synthesize 4-chlororesorcinol. chemicalbook.com

Key intermediates in the synthetic pathway include:

4-Chloro-o-cresol: This intermediate is formed by the chlorination of o-cresol. prepchem.comgoogle.com Sulfuryl chloride is a common chlorinating agent for this purpose. prepchem.comgoogle.com

4-Chloro-3-methylphenol (p-Chloro-m-cresol): Prepared by the chlorination of m-cresol. chemicalbook.com

4-Chloro-6-nitro-o-cresol: This is the direct precursor to the final product, formed by the nitration of 4-chloro-o-cresol. chemicalbook.comnih.govepa.govchemicalbook.com

4-Chloro-2-nitrophenol: An important intermediate that can be synthesized by the nitration of 4-chlorophenol. ijcce.ac.irgoogle.com

Optimization of Reaction Conditions and Catalytic Systems in Synthesis

Optimizing reaction conditions and selecting appropriate catalytic systems are paramount for maximizing yields and ensuring the purity of the final product.

For Nitration: The regioselectivity of nitration is highly dependent on the reaction conditions. The choice of nitrating agent (e.g., nitric acid, metal nitrates) and the presence of a catalyst can significantly influence the isomer distribution. core.ac.ukscirp.org Lewis acids like zinc chloride can be used to catalyze regioselective nitration. scirp.org Silica gel can also serve as a medium for nitration reactions. researchgate.net The use of metal nitrates, such as copper(II) nitrate or iron(III) nitrate, offers an alternative to traditional nitric acid/sulfuric acid mixtures. chemicalbook.com The solvent system also plays a critical role, with studies showing different outcomes in various solvents. core.ac.uk

For Acetylation: The acetylation of phenols can be optimized through various catalytic approaches. While the reaction can proceed without a catalyst at elevated temperatures, the use of catalysts significantly improves reaction rates and yields. mdpi.com

Base Catalysis: Pyridine is a classic catalyst for acetylation with acetic anhydride. rsc.org

Phase-Transfer Catalysis (PTC): This method has proven to be highly efficient for the O-acylation of phenols. tandfonline.comtandfonline.com The use of quaternary ammonium (B1175870) salts like tetrabutylammonium chloride facilitates the transfer of the phenoxide ion to the organic phase for reaction with the acylating agent, leading to rapid and high-yielding esterification even at low temperatures. tandfonline.comtandfonline.comlew.ro

Solid-Supported Catalysts: Dried sodium bicarbonate has been demonstrated as an effective and environmentally friendly catalyst for the acetylation of phenols with acetic anhydride at room temperature. mdpi.comresearchgate.net

Lewis Acid Catalysis: While more commonly associated with C-acylation (Friedel-Crafts reaction), Lewis acids like zinc chloride can also be used in acylation reactions. ucalgary.caajptr.com

Analysis of Synthetic Yields and Process Efficiencies

Nitration Yields: The nitration of phenolic compounds can result in varying yields depending on the substrate and reaction conditions. For example, the nitration of a phenol with bismuth (III) nitrate pentahydrate in acetone at reflux for 20 hours has been reported to yield 4-CHLORO-6-NITRO-M-CRESOL with yields of 43% and 40% in two separate instances. chemicalbook.com The nitration of 4-chlorophenol with copper(II) nitrate trihydrate can produce 4-chloro-2-nitrophenol with a 95% yield. ijcce.ac.ir The nitration of o-cresol can result in a mixture of 2-methyl-6-nitrophenol (B87177) (36% yield) and 2-METHYL-4-NITROPHENOL (59% yield). guidechem.com

Acetylation Yields: Acetylation reactions, particularly those employing optimized catalytic systems, can achieve high to quantitative yields. The use of phase-transfer catalysis for the O-acylation of substituted phenols has been reported to provide almost quantitative yields with very short reaction times. tandfonline.com Acetylation of primary alcohols and phenols with acetic anhydride catalyzed by dried sodium bicarbonate also gives good to excellent yields. mdpi.comresearchgate.net

The table below summarizes the yields of relevant reactions found in the literature.

| Reaction | Reactant(s) | Product(s) | Catalyst/Reagent | Conditions | Yield | Reference |

| Nitration | Phenol | 4-CHLORO-6-NITRO-M-CRESOL | Bismuth (III) nitrate pentahydrate | Acetone, reflux, 20h | 43%, 40% | chemicalbook.com |

| Nitration | 4-Chlorophenol | 4-Chloro-2-nitrophenol | Copper(II) nitrate trihydrate | - | 95% | ijcce.ac.ir |

| Nitration | o-Cresol | 2-Methyl-6-nitrophenol, 2-METHYL-4-NITROPHENOL | - | - | 36%, 59% | guidechem.com |

| Acetylation | Substituted phenols | O-acylated products | Tetrabutylammonium chloride (PTC) | Aqueous NaOH, Dichloromethane | Almost quantitative | tandfonline.com |

| Acetylation | Primary alcohols and phenols | Acetates | Sodium bicarbonate | Acetic anhydride, room temp. | Good to excellent | mdpi.comresearchgate.net |

Chemical Reactivity and Transformations of 4 Chloro 6 Nitro O Cresyl Acetate

Reactions Involving the Acetate (B1210297) Moiety

The acetate group, an ester, is susceptible to reactions that target the electrophilic carbonyl carbon.

Ester Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the acetate is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the cresol (B1669610) moiety to yield acetic acid and 4-chloro-6-nitro-o-cresol. The reaction mechanism is a multi-step process involving a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon of the ester. This is a more direct and often faster method of hydrolysis than the acid-catalyzed route. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and the cresol. A final protonation step during workup neutralizes the phenoxide and carboxylate to yield 4-chloro-6-nitro-o-cresol and acetic acid. The presence of the electron-withdrawing nitro group on the aromatic ring can accelerate the rate of hydrolysis by making the carbonyl carbon more electrophilic. rsc.org

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. rsc.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com

For 4-Chloro-6-nitro-o-cresyl acetate, reacting it with an alcohol (R-OH) under catalytic conditions would lead to the formation of a new ester (acetic acid R-ester) and 4-chloro-6-nitro-o-cresol.

Base-Catalyzed Transesterification : An alkoxide (RO⁻) from the new alcohol acts as the nucleophile, attacking the carbonyl carbon of the acetate. The reaction proceeds through an addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The reaction is initiated by the protonation of the carbonyl oxygen, activating the ester for nucleophilic attack by the new alcohol. masterorganicchemistry.com

The efficiency of transesterification can be challenging with phenols (aromatic alcohols) due to their weaker nucleophilicity compared to aliphatic alcohols. rsc.orgmasterorganicchemistry.com However, methods using earth-abundant alkali metal catalysts have been developed to facilitate the transesterification of aryl esters with phenols. rsc.orgrsc.org To drive the equilibrium towards the desired products, the reactant alcohol is often used in large excess or as the solvent. masterorganicchemistry.com

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo several important transformations.

Reductive Pathways of Aromatic Nitro Functions

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of methods are available, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.com

Common reductive pathways include:

Catalytic Hydrogenation : This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is highly effective, but a key consideration for this compound is the potential for simultaneous dehalogenation (removal of the chlorine atom). Raney nickel is another effective catalyst that is often used when dehalogenation of aryl chlorides is a concern.

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). These methods are generally robust and tolerate a range of functional groups.

Other Reducing Agents : Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups to amines, often in the presence of other reducible groups. Sodium sulfide (B99878) (Na₂S) can also be employed and is sometimes useful for selectively reducing one nitro group in a dinitro compound.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd-C | Pressurized H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient; may cause dehalogenation of aryl halides. |

| H₂ / Raney Ni | Pressurized H₂ gas, solvent (e.g., Ethanol) | Good alternative to Pd/C to avoid dehalogenation. |

| Fe / HCl or Acetic Acid | Reflux | A common, inexpensive, and effective method. |

| Sn / HCl | Acidic conditions | A classic method for nitro group reduction. |

| SnCl₂ | Solvent (e.g., Ethanol) | Provides a milder reduction environment. |

| Na₂S | Aqueous or alcoholic solution | Can offer selectivity in polynitrated compounds. |

Upon reduction, the strongly electron-withdrawing and meta-directing nitro group is converted into a strongly electron-donating and ortho, para-directing amino group (-NH₂), which dramatically alters the reactivity of the aromatic ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Involving Nitro Displacement

While the nitro group is an excellent activator for nucleophilic aromatic substitution (S_N_Ar), it is generally a poor leaving group compared to halogens. Displacement of a nitro group requires a highly activated substrate, often with multiple electron-withdrawing groups, and a potent nucleophile. For this compound, this pathway is less probable than the displacement of the chlorine atom.

Reactivity of the Aryl Halide Constituent (Chlorine)

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (S_N_Ar). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group located ortho to the chlorine. wikipedia.orglibretexts.orgtardigrade.in

The reaction proceeds via an addition-elimination mechanism: chemistrysteps.com

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the chlorine atom (the ipso-carbon). This step is typically the rate-determining step. The attack forces the electrons of the aromatic π-system to delocalize, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orglibretexts.org

Stabilization : The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the ortho-nitro group. libretexts.orgyoutube.com This stabilization lowers the activation energy of the reaction, making the substitution feasible. askfilo.comdoubtnut.com Without such an electron-withdrawing group, this reaction is extremely slow. youtube.comvedantu.com

Elimination : The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group, resulting in the net substitution product. libretexts.org

The ortho-positioning of the nitro group is more effective at stabilizing the intermediate than a meta-position, thus strongly activating the ring for this transformation. libretexts.orgtardigrade.in A wide variety of nucleophiles can be used in this reaction.

Table 2: Common Nucleophiles for S_N_Ar Reactions

| Nucleophile | Reagent Source (Example) | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (B47542) (-OH) |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Ether (-OR) |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) |

| Ammonia | Ammonia (NH₃) | Amine (-NH₂) |

| Amine | Primary/Secondary Amine (RNH₂/R₂NH) | Substituted Amine (-NHR/-NR₂) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

This S_N_Ar reaction provides a powerful method for introducing a diverse range of functional groups onto the aromatic ring in place of the chlorine atom.

Halogen Displacement Reactions

The chlorine atom in this compound is susceptible to displacement by nucleophiles through a process known as nucleophilic aromatic substitution (SNAc). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group positioned ortho to the chlorine. This arrangement stabilizes the intermediate formed during the reaction, a key factor for this substitution pathway to proceed.

Strong nucleophiles can readily displace the chloride. The general reaction is as follows:

General Reaction Scheme for Halogen Displacement:

Where Nu⁻ represents a nucleophile.

| Nucleophile (Nu⁻) | Potential Product | Reaction Conditions (Hypothetical) |

| Methoxide (CH₃O⁻) | 4-Methoxy-6-nitro-o-cresyl acetate | Sodium methoxide in methanol, room temperature |

| Ammonia (NH₃) | 4-Amino-6-nitro-o-cresyl acetate | Aqueous or alcoholic ammonia, elevated temperature and pressure |

| Azide (B81097) (N₃⁻) | 4-Azido-6-nitro-o-cresyl acetate | Sodium azide in a polar aprotic solvent (e.g., DMF) |

| Thiophenoxide (C₆H₅S⁻) | 4-(Phenylthio)-6-nitro-o-cresyl acetate | Sodium thiophenoxide in a suitable solvent |

This table presents hypothetical examples based on the known reactivity of similar chloro-nitroaromatic compounds.

A study on the related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, demonstrated successful substitution of the chloro group with various nucleophiles such as sodium azide, amines, and thiophenol under relatively mild conditions. researchgate.net This supports the feasibility of similar reactions with this compound.

Reductive Dehalogenation Processes

Reductive processes targeting the nitro group of this compound can also lead to the removal of the chlorine atom, a reaction known as reductive dehalogenation. The choice of reducing agent is crucial in determining the final product.

Catalytic hydrogenation is a common method for the reduction of nitro groups to amines. acs.orgmasterorganicchemistry.com However, some catalysts, particularly palladium on carbon (Pd/C), can also promote the hydrogenolysis of aryl halides.

Potential Outcomes of Reduction:

| Reducing Agent | Potential Major Product(s) | Notes |

| H₂, Pd/C | 4-Amino-o-cresyl acetate | Concurrent dehalogenation and nitro group reduction is likely. |

| SnCl₂, HCl | 4-Chloro-6-amino-o-cresyl acetate | Tin(II) chloride is often used for the selective reduction of nitro groups without affecting aryl halides. commonorganicchemistry.com |

| Fe, Acetic Acid | 4-Chloro-6-amino-o-cresyl acetate | Iron in acidic media is another classic method for selective nitro group reduction. |

| Raney Nickel | 4-Amino-o-cresyl acetate or a mixture | Raney Nickel can also effect dehalogenation of aromatic halides. commonorganicchemistry.comwikipedia.org |

This table outlines potential products based on established methods for the reduction of nitroarenes and aryl halides. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution is challenging due to the presence of the strongly deactivating nitro group. However, under forcing conditions, reactions can occur. The regioselectivity of such reactions is determined by the directing effects of the existing substituents.

-Cl (Chloro): Ortho, para-directing, deactivating.

-NO₂ (Nitro): Meta-directing, strongly deactivating.

-CH₃ (Methyl): Ortho, para-directing, activating.

-OCOCH₃ (Acetate): Ortho, para-directing, activating.

The positions on the ring available for substitution are C3 and C5.

Position C3: Is ortho to the activating acetate and methyl groups, and meta to the deactivating chloro and nitro groups.

Position C5: Is ortho to the deactivating chloro group and the activating acetate group, para to the activating methyl group, and meta to the deactivating nitro group.

The powerful ortho, para-directing influence of the acetate and methyl groups, coupled with the meta-directing effect of the nitro group, would likely favor substitution at position 3. The activating groups direct to this position, and it is meta to the deactivating nitro group, which is a less unfavorable interaction than an ortho or para relationship. The deactivating chloro group also has less influence at this position.

Therefore, the predicted major product of an electrophilic aromatic substitution reaction on this compound would be the 3-substituted isomer.

Mechanistic Investigations of Key Chemical Reactions

The mechanisms of the primary reactions of this compound are well-established in the field of organic chemistry.

Mechanism of Halogen Displacement (SNAc):

The nucleophilic displacement of the chloride proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of a negatively charged intermediate. The aromaticity of the ring is temporarily lost.

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization is essential for the reaction to proceed.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, leading to the final substituted product.

Mechanism of Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the ring of this compound would follow the general mechanism involving the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion.

Formation of the Electrophile: A strong electrophile is generated, often with the aid of a catalyst.

Attack by the Aromatic Ring: The π-electron system of the aromatic ring attacks the electrophile, forming a new carbon-electrophile bond and a resonance-stabilized carbocation (the sigma complex). This is the slow, rate-determining step. The stability of this intermediate is influenced by the existing substituents.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 4-Chloro-6-nitro-o-cresyl acetate (B1210297) molecule can be determined.

The ¹H NMR spectrum of 4-Chloro-6-nitro-o-cresyl acetate provides critical information about the number and electronic environment of the protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring are expected to appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the electron-donating nature of the methyl and acetate groups. The methyl protons of the cresol (B1669610) and acetate moieties will also give rise to characteristic signals in the aliphatic region of the spectrum.

Detailed spectral data, including chemical shifts (δ) and coupling constants (J), are essential for the complete assignment of each proton.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available |

| -CH₃ (cresyl) | Data not available | Singlet | N/A |

| -CH₃ (acetate) | Data not available | Singlet | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the electron-withdrawing nitro group will be deshielded and appear at a lower field, while the carbons influenced by the methyl and acetate groups will show different shielding effects. The carbonyl carbon of the acetate group will have a characteristic chemical shift in the downfield region of the spectrum. The methyl carbons of the cresol and acetate groups will appear in the upfield aliphatic region.

A study on related phenyl acetates indicated that the carbonyl carbon typically shows a resonance around 168-169 ppm. jcsp.org.pk The introduction of a chlorine atom can cause deviations in the chemical shifts of the aryl carbons. jcsp.org.pk

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (acetate) | Data not available |

| Aromatic C-O | Data not available |

| Aromatic C-Cl | Data not available |

| Aromatic C-NO₂ | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-CH₃ | Data not available |

| -CH₃ (cresyl) | Data not available |

| -CH₃ (acetate) | Data not available |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between them, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range couplings between protons and carbons, which is crucial for confirming the placement of the substituents on the aromatic ring and the connectivity of the acetate group. For instance, an HMBC correlation between the methyl protons of the acetate group and the carbonyl carbon would confirm the ester linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of the nitro group (NO₂) will be indicated by strong asymmetric and symmetric stretching vibrations. The carbonyl group (C=O) of the acetate ester will exhibit a strong absorption band. The C-O stretching vibrations of the ester linkage will also be present. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, will contribute to the fingerprint region of the spectrum.

Key expected FT-IR absorption bands include:

Aromatic C-H stretching: ~3100-3000 cm⁻¹

Aliphatic C-H stretching (from methyl groups): ~2980-2850 cm⁻¹

Carbonyl (C=O) stretching (ester): ~1770-1750 cm⁻¹

Aromatic C=C stretching: ~1600-1450 cm⁻¹

Nitro (NO₂) asymmetric stretching: ~1550-1500 cm⁻¹

Nitro (NO₂) symmetric stretching: ~1350-1300 cm⁻¹

Ester C-O stretching: ~1250-1000 cm⁻¹

C-Cl stretching: Generally in the region of 850-550 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations and the symmetric stretching of the nitro group are expected to be prominent. The C-Cl stretching vibration is also typically Raman active. researchgate.net By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the structural confirmation of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | FT-IR, Raman |

| C=O Stretch (Ester) | 1770-1750 | FT-IR |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| NO₂ Asymmetric Stretch | 1550-1500 | FT-IR |

| NO₂ Symmetric Stretch | 1350-1300 | FT-IR, Raman |

| C-O Stretch (Ester) | 1250-1000 | FT-IR |

| C-Cl Stretch | 850-550 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. Although a specific experimental mass spectrum for this compound is not widely published, general principles of fragmentation for related structures can be inferred.

Aromatic nitro compounds often exhibit characteristic fragmentation patterns, including the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Similarly, halogenated aromatic compounds typically show fragmentation through the loss of the halogen atom. The mass spectrum would likely display a molecular ion peak corresponding to the compound's molecular weight, along with fragment ions resulting from the cleavage of the ester group (loss of the acetyl group or ketene), and the aforementioned losses of the nitro and chloro substituents. The relative abundances of these fragment ions would provide clues to the stability of different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula with a high degree of confidence. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not available, the technique would be instrumental in confirming its elemental composition of C₉H₈ClNO₄.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 230.0215 |

| [M+Na]⁺ | 252.0034 |

| [M-H]⁻ | 228.0069 |

Note: This table presents theoretical values and requires experimental verification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of compounds that are not suitable for GC-MS due to low volatility or thermal instability.

This compound can be effectively analyzed using reverse-phase HPLC. ijpsm.comresearchgate.net For applications compatible with mass spectrometry, it is recommended to use a mobile phase containing formic acid. ijpsm.comresearchgate.net This helps in the ionization of the analyte, typically through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS can be employed for the identification and quantification of this compound in various matrices. The technique can provide retention time data from the HPLC separation and mass-to-charge ratio information from the mass spectrometer, offering a high degree of specificity.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its crystal structure would provide invaluable information on the planarity of the aromatic ring, the orientation of the nitro and acetate substituents, and the nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice. Analysis of a related compound, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, reveals that the ester group can be significantly twisted relative to the aromatic rings. Similar conformational features might be expected in this compound.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in determining the optimized molecular geometry and electronic structure of 4-Chloro-6-nitro-o-cresyl acetate (B1210297). These calculations, typically employing hybrid functionals such as B3LYP in conjunction with a suitable basis set, provide a detailed picture of bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also accurately predicted. These fundamental parameters are crucial for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. For 4-Chloro-6-nitro-o-cresyl acetate, the energies of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, have been calculated. A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and lower kinetic stability, suggesting that the molecule can be more readily involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map of this compound visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. This analysis provides a clear and intuitive guide to the molecule's reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This PES reveals the most stable conformer (the global minimum) as well as other local minima and the energy barriers between them. This information is vital for understanding the molecule's behavior in different environments and its ability to interact with other molecules.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters of this compound, which can then be compared with experimental data for validation. Theoretical calculations can provide predictions for:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated, aiding in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (e.g., ¹H and ¹³C) can be predicted, which is invaluable for structural elucidation.

UV-Vis Spectra: The electronic transitions and their corresponding wavelengths can be calculated, providing insight into the molecule's electronic absorption properties.

Environmental Fate and Degradation Pathways of 4 Chloro 6 Nitro O Cresyl Acetate

Biodegradation Processes

Biodegradation involves the transformation or breakdown of substances by living organisms, primarily microorganisms. This process is critical in determining the persistence and ultimate fate of chemical compounds in the environment.

A thorough review of available scientific literature reveals a lack of specific studies on the aerobic degradation of 4-Chloro-6-nitro-o-cresyl acetate (B1210297). Consequently, its specific degradation mechanisms and pathways under aerobic conditions have not been documented. The degradation of related chlorinated and nitrated phenolic compounds has been studied, but direct extrapolation to 4-Chloro-6-nitro-o-cresyl acetate is not possible without specific experimental data.

There is no specific information available in the scientific literature regarding the anaerobic transformation processes of this compound. While the anaerobic degradation of chlorinated and nitroaromatic compounds is a known phenomenon, the specific pathways, transformation rates, and resulting daughter products for this particular compound remain uncharacterized.

As there are no published studies on the biodegradation of this compound, no microbial species or consortia have been identified or characterized for their ability to biotransform this compound. Research on related compounds has identified various bacteria capable of degrading chlorophenols and nitrophenols, such as Arthrobacter sp. and Rhodococcus imtechensis, but their efficacy on the acetate ester has not been investigated. nih.govepa.gov

Chemical Degradation Processes

Chemical degradation encompasses processes that are not mediated by biological organisms, such as hydrolysis and photodegradation, which can significantly influence a compound's environmental persistence.

As an ester, this compound is expected to undergo hydrolysis in aqueous environments, yielding 4-chloro-6-nitro-o-cresol and acetic acid. However, specific kinetic studies detailing the rate of hydrolysis of this compound under different pH conditions and temperatures are not available in the reviewed literature. Therefore, no data table on its hydrolysis rates can be provided.

There is a lack of specific research on the photodegradation of this compound. Studies on other nitroaromatic compounds suggest that photolysis can be a relevant degradation pathway, but without experimental data on quantum yield, absorption spectra, and reaction kinetics for this compound, its environmental persistence with respect to sunlight cannot be determined.

Identification and Characterization of Environmental Metabolites and Degradation Products

The degradation of this compound is anticipated to proceed through several key steps, giving rise to a number of intermediate metabolites. The initial and most probable transformation is the hydrolysis of the acetate ester group, a common reaction for ester-containing compounds in the environment. This hydrolysis would yield acetic acid and the more persistent compound, 4-Chloro-6-nitro-o-cresol (DNOC).

Subsequent degradation of 4-Chloro-6-nitro-o-cresol is then expected to follow pathways observed for other chlorinated nitroaromatic compounds. These pathways primarily involve the reduction of the nitro group and the removal of the chlorine atom, which can occur through various microbial and abiotic processes.

Expected Environmental Metabolites:

Based on the degradation pathways of structurally related compounds, the following metabolites are anticipated to be formed from this compound:

4-Chloro-6-nitro-o-cresol (DNOC): The initial product of ester hydrolysis. This compound itself is a known pesticide and has been the subject of environmental studies. sonar.ch

4-Chloro-6-amino-o-cresol: Formed through the microbial reduction of the nitro group of DNOC. This transformation is a common initial step in the biodegradation of nitroaromatic compounds.

4-Amino-6-nitro-o-cresol: Resulting from the reduction of one of the two nitro groups, if the parent compound were a dinitro-cresol.

6-Nitro-o-cresol: Potentially formed through the dechlorination of DNOC. The removal of chlorine from the aromatic ring is a critical step in the detoxification process.

Intermediates from Ring Cleavage: Following the initial transformations, the aromatic ring is susceptible to cleavage by microbial dioxygenase enzymes. This leads to the formation of aliphatic carboxylic acids, which are then further metabolized. For instance, the degradation of related chlorocatechols often proceeds via intermediates like maleylacetate. nih.gov

Table 1: Potential Environmental Metabolites of this compound and Their Characterization

| Metabolite/Degradation Product | Parent Compound | Formation Pathway | Analytical Identification Methods |

| 4-Chloro-6-nitro-o-cresol (DNOC) | This compound | Ester Hydrolysis | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) |

| 4-Chloro-6-amino-o-cresol | 4-Chloro-6-nitro-o-cresol | Nitro Group Reduction | HPLC, GC-MS |

| 6-Nitro-o-cresol | 4-Chloro-6-nitro-o-cresol | Dechlorination | HPLC, GC-MS |

| Maleylacetate | Chlorohydroquinone | Ring Cleavage | GC-MS |

It is important to note that the specific metabolites and their relative abundance will be highly dependent on the environmental conditions, including the microbial populations present, pH, and oxygen availability.

Kinetic Studies and Factors Influencing Environmental Transformation Rates

The rate at which this compound is transformed in the environment is governed by a combination of its chemical properties and external environmental factors. Kinetic studies, while not available for this specific compound, can be inferred from research on analogous chemicals.

Key Factors Influencing Transformation Rates:

pH: The hydrolysis of the acetate ester is typically pH-dependent. Generally, ester hydrolysis is faster under alkaline conditions. Studies on similar compounds like 4-chloro-2-nitrophenol (B165678) have shown that degradation via ozonation is significantly more effective at a higher pH. researchgate.net

Temperature: As with most chemical and biological reactions, the rate of degradation is expected to increase with temperature, up to an optimal point for microbial activity.

Microbial Activity: The presence and activity of microorganisms capable of degrading chlorinated nitroaromatic compounds are crucial for the complete mineralization of this compound. The rate of biodegradation will depend on the specific microbial species present and their enzymatic capabilities. For example, the degradation of the related compound 4,6-dinitro-ortho-cresol (DNOC) by a mixed microbial culture was found to be inhibited at high concentrations, suggesting substrate inhibition kinetics. sonar.ch

Oxygen Availability: The degradation pathways can differ significantly between aerobic and anaerobic conditions. Reductive processes, such as the reduction of the nitro group, are often favored in anaerobic environments. In contrast, oxidative degradation, including ring cleavage, typically requires aerobic conditions.

Organic Matter Content: The presence of organic matter in soil and sediment can influence the bioavailability of the compound through sorption processes, potentially slowing down its degradation rate.

Kinetic Models:

Table 2: Factors Influencing the Environmental Transformation of this compound

| Factor | Influence on Transformation Rate | Relevant Research Findings on Analogous Compounds |

| pH | Affects the rate of abiotic hydrolysis and microbial activity. | Degradation of 4-chloro-2-nitrophenol by ozonation is faster at higher pH. researchgate.net |

| Temperature | Increases the rate of chemical reactions and microbial metabolism. | General principle of chemical kinetics. |

| Microbial Population | The presence of specific degrading microorganisms is essential for complete breakdown. | Mixed microbial cultures have been shown to degrade DNOC. sonar.ch |

| Oxygen Status | Determines whether oxidative or reductive degradation pathways dominate. | Reductive dehalogenation and nitro group reduction are common under anaerobic conditions. |

| Organic Matter | Can decrease bioavailability through sorption. | A common factor influencing the fate of organic pollutants in soil. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the separation and analysis of 4-Chloro-6-nitro-o-cresyl acetate (B1210297) from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques that offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is a common and effective method for the analysis of 4-Chloro-6-nitro-o-cresyl acetate. nih.govnih.gov A typical method involves the use of a C18 or a specialized reverse-phase column, such as the Newcrom R1, which exhibits low silanol (B1196071) activity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier to improve peak shape and retention. nih.govnih.gov For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been successfully employed. nih.govnih.gov For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile acid such as formic acid. nih.govnih.gov

Method development in HPLC allows for systematic optimization by exploring different stationary phases and mobile phase compositions to achieve the desired separation. noaa.gov The scalability of such HPLC methods is a significant advantage, enabling their use for both analytical quantification and preparative isolation of impurities. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source(s) |

| Column | Newcrom R1 (Reverse-Phase) | nih.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | nih.govnih.gov |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, Formic Acid | nih.govnih.gov |

| Detection | UV or Mass Spectrometry (MS) | nih.govnih.gov |

Note: This table is illustrative. Specific conditions such as gradient elution profiles, flow rates, and column dimensions would be optimized during method development.

Gas Chromatography (GC) Method Development

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective technique for the analysis of semi-volatile compounds like nitrocresols and their derivatives. researchgate.netresearchgate.net However, the direct analysis of underivatized nitrophenols can be challenging due to their polarity and potential for interaction with active sites in the GC system, which can lead to poor peak shape and reduced sensitivity. researchgate.net

The development of a robust GC method often involves the selection of an appropriate capillary column, such as a DB-624 or a DB-5, which offer different selectivities. noaa.gov The use of tandem mass spectrometry (GC-MS/MS) can significantly enhance selectivity and lower detection limits, which is crucial for trace analysis in complex matrices. mdpi.comgcms.cz Optimization of parameters such as injector temperature, oven temperature program, and carrier gas flow rate is essential for achieving good resolution and peak shape. youtube.com

Table 2: Key Considerations for GC Method Development for Nitrocresol Analysis

| Parameter | Consideration | Rationale | Source(s) |

| Column Selection | Mid-polarity (e.g., DB-624) or Low-polarity (e.g., DB-5) | To achieve optimal separation based on compound polarity and volatility. | noaa.gov |

| Injection Technique | Split, Splitless, or On-Column | Depends on analyte concentration; splitless for trace analysis. | youtube.com |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) | MS provides structural information and high selectivity; ECD is sensitive to halogenated and nitro-containing compounds. | researchgate.netmdpi.com |

| Derivatization | Often required for nitrophenols | To improve volatility and thermal stability, and to reduce column interactions. | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. nih.govnih.govnih.govmdpi.com For the analysis of this compound and related compounds, UPLC methods can be developed by adapting existing HPLC conditions to columns with smaller particle sizes, such as 3 µm particles, for rapid applications. nih.govnih.gov

UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), a powerful combination for the quantification of trace levels of analytes in complex samples. nih.govmdpi.com The high sensitivity and selectivity of UPLC-MS/MS make it particularly suitable for pharmacokinetic studies and the analysis of environmental contaminants. nih.gov The development of UPLC-MS/MS methods involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM). nih.govmdpi.com

Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction of this compound and related nitrophenolic compounds from complex matrices such as soil and water is a critical step prior to instrumental analysis. mdpi.comykcs.ac.cnnih.gov The choice of extraction technique depends on the nature of the sample matrix and the target analyte concentration.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of phenolic compounds from aqueous samples. mdpi.comnih.gov This method involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent. Various sorbents can be used, including polymeric materials and graphitized carbon. mdpi.comchromatographyonline.com The pH of the sample is often adjusted to optimize the retention of the phenolic compounds on the sorbent. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method for extracting organic compounds from aqueous samples using a water-immiscible organic solvent. nih.gov However, LLE can be time-consuming and requires large volumes of organic solvents. nih.gov Miniaturized versions, such as Liquid-Phase Microextraction (LPME) , have been developed to reduce solvent consumption. mdpi.comnih.gov

For solid samples like soil, ultrasonic extraction with a suitable solvent mixture, such as dichloromethane (B109758) and n-hexane, has been shown to be effective for the extraction of nitrophenol compounds. ykcs.ac.cnMicrowave-Assisted Extraction (MAE) is another efficient technique for extracting phenolic compounds from solid matrices, offering advantages such as reduced extraction time and solvent consumption. mdpi.comnih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for GC analysis. jfda-online.comrsc.org For phenolic compounds, derivatization is often employed to increase their volatility and thermal stability, and to reduce their polarity, thereby improving their chromatographic behavior and sensitivity. researchgate.netresearchgate.net

Common derivatization strategies for phenolic compounds include:

Acylation: This involves the reaction of the phenolic hydroxyl group with an acylating agent, such as acetic anhydride (B1165640) or butylchloroformate, to form an ester derivative. researchgate.net

Silylation: This is a common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.net

The choice of derivatization reagent depends on the specific analyte and the analytical technique being used. The derivatization reaction conditions, such as temperature and reaction time, must be optimized to ensure complete conversion of the analyte to its derivative. rsc.org

Trace Analysis and Detection Limits in Environmental and Chemical Samples

The detection of trace levels of this compound and related compounds in environmental and chemical samples is crucial for assessing potential contamination and for various research applications. Modern analytical instruments, particularly those employing mass spectrometric detection, offer the high sensitivity required for trace analysis.

Techniques such as GC-MS/MS and UPLC-MS/MS are capable of achieving very low detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. nih.govmdpi.comresearchgate.netwaters.com For example, studies on the analysis of nitrophenolic compounds in water have reported limits of detection (LODs) in the range of 0.075 to 0.27 µg/L using HPLC with preconcentration. nih.gov The analysis of organic explosives by GC-MS has demonstrated detection limits in the femtogram range. mdpi.comnih.gov

Achieving such low detection limits often requires a combination of a highly sensitive analytical instrument and an effective sample preparation method that includes a preconcentration step, such as solid-phase extraction (SPE). chromatographyonline.comresearchgate.net The method detection limit (MDL) is a statistically determined value that represents the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of chemical substances. GC-MS is ideally suited for the analysis of volatile and thermally stable compounds, while LC-MS is preferred for non-volatile or thermally labile substances. The analysis of a nitro-aromatic compound such as this compound would theoretically be amenable to either of these techniques, depending on its specific physicochemical properties.

A typical LC-MS analysis of a compound like this compound would involve its separation on a high-performance liquid chromatography (HPLC) column, followed by detection and identification by a mass spectrometer. For instance, a reverse-phase HPLC method could be employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. For mass spectrometric detection, a soft ionization technique such as electrospray ionization (ESI) would likely be used to generate ions of the molecule with minimal fragmentation, allowing for the determination of its molecular weight.

While specific research dedicated to this compound is not apparent, the analysis of structurally related compounds provides a general framework for how such an analysis might be conducted. For example, studies on other nitrophenols and their derivatives often utilize LC-MS for their detection in various matrices. These methods typically involve careful optimization of chromatographic conditions to achieve separation from other components in the sample, as well as tuning of the mass spectrometer parameters to ensure sensitive and specific detection.

The absence of detailed published research on the GC-MS or LC-MS analysis of this compound limits the ability to provide specific research findings and data tables at this time. Further research would be required to develop and validate such analytical methodologies for this particular compound.

Synthesis and Reactivity of Structural Derivatives and Analogs of 4 Chloro 6 Nitro O Cresyl Acetate

Design and Synthesis of Structurally Related Compounds

The synthesis of derivatives and analogs of 4-chloro-6-nitro-o-cresyl acetate (B1210297) hinges on the preparation of the key precursor, 4-chloro-6-nitro-o-cresol. A common synthetic route to this intermediate involves the nitration of 4-chloro-o-cresol. However, direct nitration can often lead to a mixture of isomers. A more controlled approach involves the protection of the hydroxyl group, followed by nitration and subsequent deprotection.

One documented method for a related isomer, 4-chloro-2-methyl-5-nitrophenol, involves the use of a methanesulfonyl protecting group. google.com A similar strategy can be envisioned for the synthesis of 4-chloro-6-nitro-o-cresol. The synthesis would commence with the reaction of 4-chloro-o-cresol with methanesulfonyl chloride in the presence of a base like pyridine (B92270) to form 4-chloro-2-methylphenyl methanesulfonate. Subsequent nitration of this intermediate with a mixture of nitric acid and sulfuric acid would be expected to yield the 6-nitro derivative due to the ortho-, para-directing effect of the methyl group and the meta-directing effect of the sulfonate ester. The final step would involve the cleavage of the methanesulfonyl group to yield the desired 4-chloro-6-nitro-o-cresol.

The final esterification to produce 4-chloro-6-nitro-o-cresyl acetate would then be achieved by reacting the synthesized 4-chloro-6-nitro-o-cresol with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst or base.

The design and synthesis of structural analogs can be approached by modifying the substituents on the aromatic ring. For instance, analogs with different halogen atoms (e.g., fluorine or bromine) in the 4-position or alternative alkyl groups in the 2-position could be synthesized using appropriately substituted starting cresols. Furthermore, the nitro group's position and number can be varied to explore different electronic environments around the aromatic ring.

A general synthetic scheme for preparing a library of analogs is outlined below:

Scheme 1: General Synthesis of 4-Halo-6-nitro-o-alkylphenyl Acetate Analogs

Protection: Reaction of the corresponding 4-halo-o-alkylphenol with a protecting agent (e.g., methanesulfonyl chloride).

Nitration: Regioselective nitration of the protected phenol (B47542).

Deprotection: Removal of the protecting group to yield the 4-halo-6-nitro-o-alkylphenol.

Esterification: Acetylation of the resulting phenol to give the final acetate ester.

This modular approach allows for the systematic variation of substituents to build a library of analogs for structure-reactivity studies.

Investigation of Structure-Reactivity Relationships (SRR) within Analog Series

The investigation of structure-reactivity relationships (SRR) provides insights into how the chemical structure of a molecule influences its reactivity. For the analog series of this compound, the primary focus of SRR studies would be on the hydrolysis of the ester linkage, as this is a key reaction pathway for many aromatic esters.

The reactivity of the acetate group is significantly influenced by the electronic nature of the substituents on the phenyl ring. The presence of the electron-withdrawing nitro group at the 6-position is expected to increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus, accelerating the rate of hydrolysis. Conversely, electron-donating groups on the ring would be expected to decrease the rate of hydrolysis.

A systematic study could involve synthesizing a series of analogs where the chloro and nitro groups are varied and measuring their rates of hydrolysis under controlled conditions.

Table 1: Proposed Analog Series for SRR Studies and Expected Reactivity Trends

| Compound Name | Substituent at C4 | Substituent at C6 | Expected Relative Rate of Hydrolysis |

| This compound | -Cl | -NO₂ | High |

| 4-Bromo-6-nitro-o-cresyl acetate | -Br | -NO₂ | High (similar to chloro) |

| 4-Fluoro-6-nitro-o-cresyl acetate | -F | -NO₂ | High (potentially higher than chloro) |

| 4-Methyl-6-nitro-o-cresyl acetate | -CH₃ | -NO₂ | Moderate |

| 4-Chloro-o-cresyl acetate | -Cl | -H | Low |

| 6-Nitro-o-cresyl acetate | -H | -NO₂ | Moderate to High |

This table presents a hypothetical series of analogs and predicted trends in their hydrolysis rates based on general principles of electronic effects in organic chemistry.

The position of the nitro group is also critical. A nitro group at the 6-position (ortho to the acetate) will exert a stronger electron-withdrawing effect on the ester than a nitro group at the 4-position (para to the acetate) due to the proximity. This would lead to a faster hydrolysis rate for the 6-nitro isomer.

Exploratory Synthesis of Novel Functionalized Aromatic Esters

Building upon the core structure of this compound, exploratory synthesis can be undertaken to create novel functionalized aromatic esters with potentially unique chemical properties. These efforts can be directed in several ways:

Modification of the Ester Group: Instead of an acetate group, other ester functionalities can be introduced. For example, reacting 4-chloro-6-nitro-o-cresol with different acyl chlorides or anhydrides could yield a range of esters with varying chain lengths, branching, or containing other functional groups (e.g., benzoates, cinnamates).

Introduction of Additional Functional Groups: Further functionalization of the aromatic ring can lead to novel structures. For instance, the methyl group could be oxidized to a carboxylic acid, or another substituent could be introduced onto the ring via electrophilic aromatic substitution, where the existing substituents would direct the position of the new group.

Synthesis of Heterocyclic Analogs: The phenyl ring could be replaced with a heterocyclic ring system, such as pyridine or pyrimidine, to explore the impact of heteroatoms on the molecule's properties.

Table 2: Proposed Novel Functionalized Aromatic Esters for Exploratory Synthesis

| Proposed Compound Name | Key Structural Modification | Synthetic Precursor | Potential Synthetic Reaction |

| 4-Chloro-6-nitro-o-cresyl benzoate | Benzoyl ester instead of acetate | 4-Chloro-6-nitro-o-cresol | Reaction with benzoyl chloride |

| 2-Carboxy-4-chloro-6-nitrophenyl acetate | Oxidation of the methyl group | This compound | Oxidation with a strong oxidizing agent |

| 4-Chloro-2-methyl-5,6-dinitrophenyl acetate | Dinitro-substituted ring | 4-Chloro-o-cresyl acetate | Further nitration |

| 5-Chloro-3-methyl-2-nitropyridin-4-yl acetate | Pyridine ring instead of benzene (B151609) | 5-Chloro-3-methyl-2-nitropyridin-4-ol | Acetylation |

This table outlines hypothetical novel compounds and their potential synthetic pathways, providing a roadmap for future research in this area.

The synthesis of these novel esters would require careful consideration of reaction conditions to ensure selectivity and avoid unwanted side reactions. The characterization of these new compounds using modern analytical techniques such as NMR and mass spectrometry would be essential to confirm their structures.

Industrial and Research Applications Non Prohibited

Role as a Chemical Intermediate in Organic Synthesis

4-Chloro-6-nitro-o-cresyl acetate (B1210297) primarily serves as a building block in the synthesis of more complex molecules. Its reactivity is largely dictated by the interplay of its functional groups: the chloro and nitro groups on the aromatic ring, and the ester linkage. These features allow for a variety of chemical transformations, making it a versatile starting material or intermediate for specialized applications.

The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a fundamental reaction in the synthesis of many industrial chemicals. The chloro group can be displaced by various nucleophiles, and the nitro group itself can be reduced to an amino group, opening up pathways to a wide array of derivatives. The acetate group can be hydrolyzed to a hydroxyl group, further expanding the synthetic possibilities.

Precursor for Dyestuff and Pigment Synthesis

The structural motifs present in 4-Chloro-6-nitro-o-cresyl acetate are foundational to the chromophores and auxochromes that impart color in many classes of dyes and pigments. While direct, large-scale use of this specific acetate in commercial dye production is not widely documented in publicly available literature, its parent compound, 4-chloro-6-nitro-o-cresol, and other closely related chloro-nitro aromatics are well-established precursors in the coloration industry.

The synthesis of azo dyes, the largest class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich substrate. The amino derivatives obtained from the reduction of nitroaromatic compounds like 4-chloro-6-nitro-o-cresol are key components in this process. The resulting molecules can be further modified to produce a wide spectrum of colors for textiles, printing inks, and plastics.

Table 1: Potential Dyestuff Intermediates Derived from 4-Chloro-6-nitro-o-cresol

| Intermediate | Potential Dye Class |

| 2-Amino-4-chloro-6-methylphenol | Azo Dyes |

| Diamino-methylphenol derivatives | Sulfur Dyes |

This table is illustrative and based on the known reactivity of related compounds.

Application in Agrochemical Intermediate Production

The development of effective and selective agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of molecules with specific biological activities. Substituted phenols and their derivatives have long been a source of inspiration for the design of new crop protection agents.

The combination of a chlorinated and nitrated aromatic ring, as found in this compound, is a feature present in several classes of pesticides. While specific pathways originating from the acetate are not extensively detailed in open literature, the parent cresol (B1669610) and related structures are known to be precursors to active ingredients. For instance, the phenoxyacetic acid herbicides are synthesized from substituted phenols. The functional groups on 4-chloro-6-nitro-o-cresol could be manipulated to produce intermediates for such compounds.

Table 2: Potential Agrochemical Scaffolds from 4-Chloro-6-nitro-o-cresol

| Precursor Structure | Potential Agrochemical Class |

| Substituted Phenoxyacetic Acid | Herbicides |

| N-Aryl Pyrroles | Fungicides/Insecticides |

| Carbamate derivatives | Insecticides |

This table is illustrative and based on the known synthesis of various agrochemicals.

Contribution to Advanced Chemical Manufacturing Processes

The utility of this compound extends to its role in facilitating advanced chemical manufacturing processes. The controlled introduction and subsequent transformation of its functional groups allow for the precise construction of complex molecular architectures. This is particularly important in the synthesis of specialty chemicals, where high purity and specific isomeric forms are required.

The use of such well-defined intermediates can lead to more efficient and selective manufacturing processes, reducing the formation of unwanted byproducts and simplifying purification procedures. While detailed process descriptions involving this specific compound are often proprietary, its availability from chemical suppliers indicates its use in niche applications within the chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.